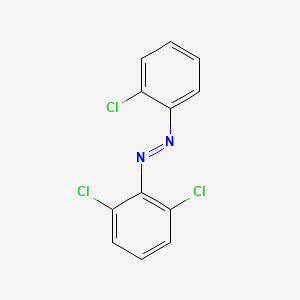
(E)-1-(2-Chlorophenyl)-2-(2,6-dichlorophenyl)diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(2-Chlorophenyl)-2-(2,6-dichlorophenyl)diazene is an organic compound belonging to the class of diazenes. Diazenes are characterized by the presence of a nitrogen-nitrogen double bond. This compound features two chlorinated phenyl groups attached to the diazene moiety, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-Chlorophenyl)-2-(2,6-dichlorophenyl)diazene typically involves the reaction of 2-chlorobenzene diazonium chloride with 2,6-dichloroaniline under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the diazene linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale diazotization reactions, followed by coupling with chlorinated anilines. The process would be optimized for yield and purity, with careful control of reaction conditions to prevent side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(2-Chlorophenyl)-2-(2,6-dichlorophenyl)diazene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the diazene to hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Azo compounds with extended conjugation.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of diazene compounds on biological systems.
Medicine: Investigated for potential pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (E)-1-(2-Chlorophenyl)-2-(2,6-dichlorophenyl)diazene would depend on its specific application. In biological systems, it may interact with cellular components, leading to various biochemical effects. The molecular targets and pathways involved would be specific to the compound’s structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azobenzene: A well-known diazene compound with similar structural features.
Disperse Orange 1: A dye with a diazene linkage and chlorinated aromatic rings.
4,4’-Dichlorobenzidine: A compound with two chlorinated phenyl groups and a diazene linkage.
Uniqueness
(E)-1-(2-Chlorophenyl)-2-(2,6-dichlorophenyl)diazene is unique due to the specific positioning of the chlorine atoms on the phenyl rings, which can influence its reactivity and properties compared to other diazene compounds.
Eigenschaften
CAS-Nummer |
923027-11-6 |
|---|---|
Molekularformel |
C12H7Cl3N2 |
Molekulargewicht |
285.6 g/mol |
IUPAC-Name |
(2-chlorophenyl)-(2,6-dichlorophenyl)diazene |
InChI |
InChI=1S/C12H7Cl3N2/c13-8-4-1-2-7-11(8)16-17-12-9(14)5-3-6-10(12)15/h1-7H |
InChI-Schlüssel |
YXDHVHJUYZRCMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N=NC2=C(C=CC=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[Heptane-1,7-diylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B14187858.png)
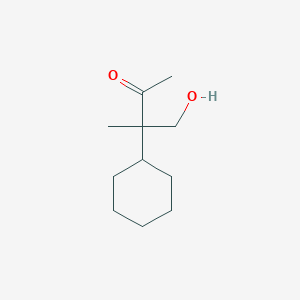

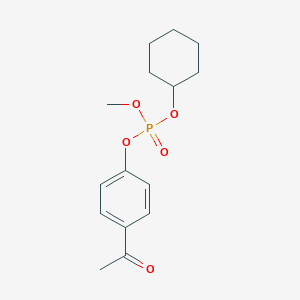
![4-[6-Hydroxy-3-(4-hydroxyphenyl)pyrazolo[1,5-a]pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14187882.png)
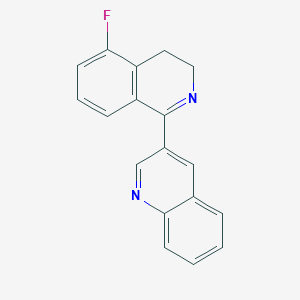
![2-(4-Methoxyphenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B14187902.png)
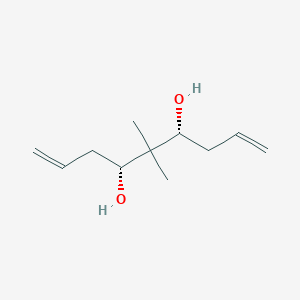
![4-[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]aniline](/img/structure/B14187911.png)
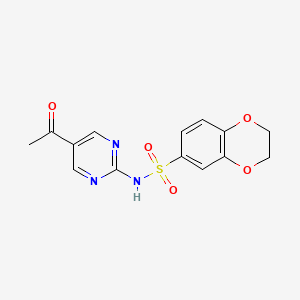
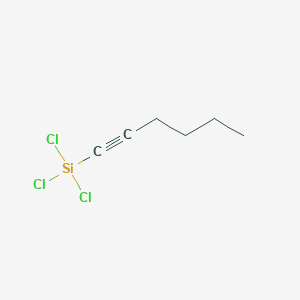
![N-{Bis[4-(dimethylamino)phenyl]methylidene}dodecanamide](/img/structure/B14187937.png)

![Ethyl {[3-(naphthalen-1-yl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14187944.png)
